molecular formula C17H11N3O3 B5578629 4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenyl-3,5-pyrazolidinedione

4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenyl-3,5-pyrazolidinedione

Cat. No. B5578629
M. Wt: 305.29 g/mol
InChI Key: YOMDHEZVENOQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that belongs to the class of pyrazolidinediones. It is commonly referred to as indoline-2,3-dione or indandione. This chemical compound has been extensively studied for its potential applications in scientific research, especially in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, it is believed to act by binding to metal ions, such as copper and zinc, and forming a fluorescent complex. This complex can be used to detect the presence of metal ions in biological samples. Additionally, it is believed to act as an inhibitor of enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenyl-3,5-pyrazolidinedione are not well understood. However, it has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use as an inhibitor of enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenyl-3,5-pyrazolidinedione in lab experiments include its potential applications as a fluorescent probe for the detection of metal ions and its potential use as an inhibitor of enzymes. However, its limitations include the lack of understanding of its mechanism of action and its potential toxicity.

Future Directions

There are several future directions for the study of 4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenyl-3,5-pyrazolidinedione. One direction is the investigation of its potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Another direction is the study of its mechanism of action and the development of more efficient synthesis methods. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety for use in scientific research.

Synthesis Methods

The synthesis of 4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenyl-3,5-pyrazolidinedione can be achieved through several methods. One of the most common methods is the reaction of indoline-2,3-dione with phenylhydrazine in the presence of a suitable catalyst. This reaction yields a mixture of 1-phenyl-3,5-dimethylpyrazole-4-carboxylic acid hydrazide and 4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenyl-3,5-pyrazolidinedione. The desired product can be isolated through recrystallization and chromatographic techniques.

Scientific Research Applications

4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenyl-3,5-pyrazolidinedione has several potential applications in scientific research. It has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc. This compound has also been investigated for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use as an inhibitor of enzymes, such as acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

3-(3-hydroxy-5-oxo-2-phenyl-1H-pyrazol-4-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c21-15-13(11-8-4-5-9-12(11)18-15)14-16(22)19-20(17(14)23)10-6-2-1-3-7-10/h1-9,23H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMDHEZVENOQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)N2)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-(3-hydroxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one

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